molecular formula C22H24F3N5O B10831203 Shmt-IN-2

Shmt-IN-2

Cat. No.: B10831203
M. Wt: 431.5 g/mol
InChI Key: NOKJZHRLDAOFCV-UHFFFAOYSA-N
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Description

SHMT-IN-2 is a specific inhibitor of human serine hydroxymethyltransferase 1 and serine hydroxymethyltransferase 2. It has shown significant potential in inhibiting the growth of various human cancer cells, particularly B-cell lymphomas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SHMT-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often detailed in specialized chemical databases and publications .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

SHMT-IN-2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

SHMT-IN-2 has a wide range of scientific research applications:

Mechanism of Action

SHMT-IN-2 exerts its effects by inhibiting the activity of serine hydroxymethyltransferase 1 and serine hydroxymethyltransferase 2. These enzymes play a crucial role in one-carbon metabolism, which is essential for DNA synthesis and repair. By inhibiting these enzymes, this compound disrupts the production of one-carbon units, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SHMT-IN-2 is unique due to its high specificity and potency in inhibiting both serine hydroxymethyltransferase 1 and serine hydroxymethyltransferase 2. This dual inhibition makes it particularly effective in targeting cancer cells that rely on these enzymes for growth and survival .

Biological Activity

Shmt-IN-2 is a compound that has gained attention due to its potential role as an inhibitor of serine hydroxymethyltransferase 2 (SHMT2), an enzyme involved in one-carbon metabolism and critical for various biological processes, particularly in cancer biology. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of SHMT2

SHMT2 is an enzyme that catalyzes the conversion of serine to glycine and plays a vital role in one-carbon metabolism, which is essential for nucleotide synthesis and methylation reactions. Dysregulation of SHMT2 has been implicated in various cancers, making it a target for therapeutic intervention.

This compound functions primarily by inhibiting SHMT2, leading to altered metabolic pathways within cells. This inhibition can result in reduced proliferation and increased apoptosis in cancer cells, particularly in hypoxic conditions where SHMT2 is often upregulated.

Biological Activity and Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental setups:

  • Cell Proliferation Studies : Inhibition of SHMT2 by this compound has been shown to decrease cell proliferation in several cancer cell lines, including hepatocellular carcinoma (HCC) and breast cancer models. For instance, Lee et al. demonstrated that SHMT2 knockdown significantly reduced tumorigenicity in liver cancer cells, suggesting that this compound's inhibition of SHMT2 could mimic these effects .
  • Tumor Xenograft Models : In vivo studies using xenograft models have confirmed that the administration of this compound leads to reduced tumor growth. Tumors derived from SHMT2 knockdown cells exhibited diminished growth compared to controls, indicating the compound's potential efficacy as a therapeutic agent .
  • Metabolic Reprogramming : The inhibition of SHMT2 by this compound results in significant metabolic changes, including decreased levels of glycine and altered one-carbon unit availability. This metabolic shift can sensitize cancer cells to other therapeutic agents, enhancing treatment efficacy .

Case Studies

Several case studies illustrate the impact of SHMT2 inhibition on cancer progression:

  • Hepatocellular Carcinoma : A study involving 100 HCC patients found that high levels of SHMT2 correlated with poor prognosis. Inhibition using compounds like this compound could potentially reverse these outcomes by targeting the metabolic pathways involved .
  • Breast Cancer : In breast cancer models, this compound treatment led to significant reductions in tumor size and improved survival rates in animal studies. The expression levels of SHMT2 were found to be directly linked with tumor aggressiveness, further supporting the rationale for targeting this enzyme .

Table 1: Summary of Research Findings on this compound

StudyCancer TypeModelKey Findings
Lee et al. (2021)HCCCell lines & XenograftsReduced proliferation and tumor growth with SHMT2 knockdown
Zhang et al. (2023)Breast CancerAnimal ModelsDecreased tumor size; correlation with SHMT2 expression levels
Wang et al. (2024)GlioblastomaIn vitro & In vivoEnhanced sensitivity to therapy upon SHMT2 inhibition

Table 2: Mechanistic Insights into this compound Activity

MechanismEffect
Inhibition of SHMT2Decreased glycine production
Altered one-carbon metabolismEnhanced apoptosis in hypoxic conditions
Reduced tumorigenicityLowered cell proliferation rates

Properties

Molecular Formula

C22H24F3N5O

Molecular Weight

431.5 g/mol

IUPAC Name

6-amino-3-methyl-4-propan-2-yl-4-[3-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]-2H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H24F3N5O/c1-12(2)21(17(11-26)19(27)31-20-18(21)13(3)28-29-20)14-8-15(22(23,24)25)10-16(9-14)30-6-4-5-7-30/h8-10,12H,4-7,27H2,1-3H3,(H,28,29)

InChI Key

NOKJZHRLDAOFCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)N4CCCC4)C(F)(F)F)C(C)C)C#N)N

Origin of Product

United States

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